OICR-9429

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

OICR-9429 ist ein hochpotenter und selektiver Inhibitor der WD-Repeat-Domäne 5 (WDR5), einem Protein, das eine entscheidende Rolle bei der Regulation der Genexpression durch seine Interaktion mit dem gemischten Lineage-Leukämie-Komplex (MLL) und Histon 3 spielt . Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Lebensfähigkeit von akuten myeloischen Leukämiezellen in vitro zu reduzieren .

Wissenschaftliche Forschungsanwendungen

OICR-9429 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als chemische Sonde verwendet, um die Rolle von WDR5 bei der Genregulation und seine Beteiligung an verschiedenen Krebsarten zu untersuchen, darunter akute myeloische Leukämie, Kolonkrebs, Bauchspeicheldrüsenkrebs, Prostatakrebs und Blasenkrebs . Zusätzlich wurde gezeigt, dass this compound die Trimethylierung von Histon H3K4 unterdrückt, was es zu einem wertvollen Werkzeug für die epigenetische Forschung macht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die zentrale Peptid-Bindungstasche von WDR5 bindet und so seine Interaktion mit MLL und Histon 3 blockiert . Diese Störung führt zu einer Abnahme der Trimethylierung von Histon H3K4, was wiederum die Genexpression und zelluläre Prozesse beeinflusst. Die hohe Affinität der Verbindung zu WDR5 und ihre Selektivität gegenüber anderen Chromatin-Lesedomänen und Methyltransferasen machen sie zu einem leistungsstarken Inhibitor .

Wirkmechanismus

- Overexpression of WDR5 is associated with aggressive phenotypes in various cancers, including leukemia, pancreatic cancer, and neuroblastoma .

- This disruption affects the oncogenic gene-expression program associated with MLL rearrangement (MLL-r) leukemias .

- Transcriptomic profiling reveals significant repression of targets related to both WDR5 and immunomodulatory drugs (IMiDs):CRBN upon MS40 (a cereblon-recruiting proteolysis targeting chimera) treatment .

- It holds promise as an anti-cancer strategy, particularly in MLL-r leukemias and other cancers with high WDR5 expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

OICR-9429 binds to WDR5 with high affinity (Kd=93±28 nM) and competitively disrupts its interaction with a high-affinity Wdr5-interacting (WIN) peptide of MLL (Kdisp=64±4 nM) . This interaction is crucial for the function of the MLL complex, which plays a significant role in gene expression regulation through histone methylation .

Cellular Effects

This compound has been shown to reduce cell viability by decreasing H3K4me3 levels but not WDR5 levels in various cancer cell lines . It suppresses the proliferation of cells by blocking the G1/S phase transition . Additionally, this compound enhances apoptosis and chemosensitivity to cisplatin in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to WDR5 and disrupting its interaction with MLL and Histone 3 . This disruption leads to a decrease in H3K4me3 levels, a histone modification associated with active gene transcription . As a result, the expression of certain genes is downregulated, leading to effects such as reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the interaction of WDR5 with MLL1 and RbBP5 in cells . This sustained inhibition results in long-term effects on cellular function, such as reduced cell proliferation and enhanced chemosensitivity .

Dosage Effects in Animal Models

The effects of this compound have been observed in animal models of cancer. For instance, it has been shown to suppress tumor growth, enhance chemosensitivity, and reduce the toxicity of cisplatin in bladder cancer .

Transport and Distribution

Given its ability to penetrate cells and bind to WDR5, it is likely that it can be distributed throughout the cell .

Subcellular Localization

This compound is likely to be found wherever WDR5 is localized within the cell, given its ability to bind to this protein. WDR5 is a component of several chromatin regulatory complexes, suggesting that this compound may be localized to the nucleus where it can interact with these complexes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OICR-9429 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Das Endprodukt wird durch eine Reihe von Reaktionen erhalten, darunter die Amidbindungsbildung und Cyclisierung . Spezifische Details zu den Reaktionsbedingungen und den verwendeten Reagenzien sind proprietär und werden nicht öffentlich zugänglich gemacht.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Es ist wahrscheinlich, dass die Synthese ähnliche Schritte wie die Herstellung im Labormaßstab umfasst, mit Optimierungen für die Großproduktion, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

OICR-9429 unterliegt hauptsächlich Interaktionen mit Proteinen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es bindet an die zentrale Peptid-Bindungstasche von WDR5 und blockiert so kompetitiv seine Interaktion mit MLL und Histon 3 .

Häufige Reagenzien und Bedingungen

Die bei der Synthese von this compound verwendeten Reagenzien umfassen verschiedene organische Lösungsmittel und Katalysatoren, die die Bildung von Amidbindungen und anderen wichtigen Zwischenprodukten erleichtern .

Hauptsächlich gebildete Produkte

Das bei der Synthese von this compound gebildete Hauptprodukt ist die Verbindung selbst, die sich durch ihre hohe Affinität zu WDR5 und ihre Fähigkeit zur Störung von Protein-Protein-Interaktionen auszeichnet .

Vergleich Mit ähnlichen Verbindungen

OICR-9429 ist einzigartig in seiner hohen Affinität und Selektivität für WDR5. Zu ähnlichen Verbindungen gehören:

UNC0646: Ein weiterer WDR5-Inhibitor mit einem anderen Bindungsmechanismus.

WDR5-47: Eine Verbindung, die dasselbe Protein, aber mit geringerer Affinität, angreift.

Diese Verbindungen haben das gemeinsame Ziel, WDR5-Interaktionen zu stören, unterscheiden sich jedoch in ihren Bindungsstellen, Affinitäten und spezifischen Anwendungen.

Eigenschaften

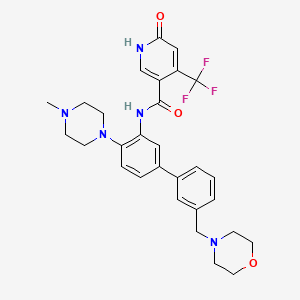

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLOYCGXNVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)